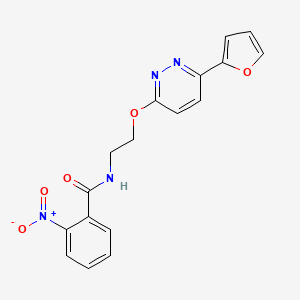

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-nitrobenzamide

Description

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-nitrobenzamide is a heterocyclic compound featuring a pyridazine core substituted with a furan-2-yl group at position 5. This pyridazine moiety is linked via an ether-oxygen to an ethyl chain, which is further connected to a 2-nitrobenzamide group.

Properties

IUPAC Name |

N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O5/c22-17(12-4-1-2-5-14(12)21(23)24)18-9-11-26-16-8-7-13(19-20-16)15-6-3-10-25-15/h1-8,10H,9,11H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABSEHRSQNRYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-nitrobenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's structural characteristics, synthetic methodologies, and its pharmacological implications, supported by various research findings and case studies.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 6-(furan-2-yl)pyridazine with appropriate derivatives under controlled conditions. The following steps outline a common synthetic route:

- Nucleophilic Substitution : The pyridazine nitrogen attacks the chloroethyl group, forming an ether bond.

- Amidation : The resulting compound is then reacted with nitrobenzoyl chloride to form the final product.

Antimicrobial Properties

Research indicates that compounds containing furan and pyridazine rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action could make it a candidate for further development in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated that the compound may exhibit cytotoxic effects against several cancer cell lines. For example, compounds with similar structural motifs have been reported to inhibit cell proliferation in human cancer cells, including breast and lung cancer lines. The proposed mechanism involves interference with cell cycle progression and induction of apoptosis.

Research Findings and Case Studies

The biological activity of this compound can be attributed to its structural components:

- Furan Ring : Known for its ability to interact with various biological targets, potentially inhibiting enzyme activity.

- Pyridazine Moiety : May contribute to binding affinity towards specific receptors involved in inflammatory and proliferative pathways.

- Nitro Group : Can facilitate electron transfer processes, enhancing the compound's reactivity towards biological macromolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s pyridazine-furan-ether-ethyl-nitrobenzamide architecture distinguishes it from analogs in the provided evidence. Below is a comparative analysis:

Table 1: Structural Comparison with Analogs

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the target compound contrasts with the trifluoromethyl and methoxy groups in the benzothiazole derivatives (). Nitro groups are stronger electron-withdrawing moieties, which could reduce electron density in the benzamide ring, affecting binding to hydrophobic pockets in biological targets compared to methoxy or trifluoromethyl groups .

- Heterocyclic Cores: Pyridazine (target) vs. benzothiazole () vs. pyridine ().

Hypothetical Pharmacological and Physicochemical Properties

Based on structural analogs:

Table 2: Hypothetical Property Comparison

| Property | Target Compound | EP348550A1 Derivatives | Compound 6za |

|---|---|---|---|

| Molecular Weight | ~370 g/mol (estimated) | ~350–400 g/mol | ~450 g/mol |

| logP | ~2.5 (moderate lipophilicity) | ~3.0–3.5 (higher due to CF3) | ~4.0 (tert-butyl) |

| Hydrogen Bond Acceptors | 8 (nitro, amide, ether, furan) | 6–7 | 5 (amide, pyridine) |

Implications :

- The target compound’s nitro group may improve solubility in polar solvents compared to the highly lipophilic trifluoromethyl or tert-butyl groups in analogs.

- Its higher hydrogen-bond acceptor count could enhance interactions with polar biological targets but may reduce blood-brain barrier permeability relative to Compound 6za .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.